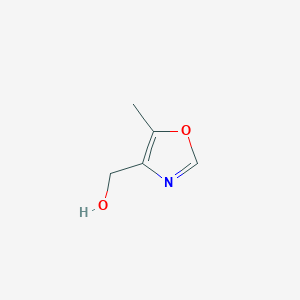

(5-Methyl-1,3-oxazol-4-yl)methanol

Description

Significance of Oxazole (B20620) Core Structures in Heterocyclic Chemistry

Oxazole derivatives are of great importance in medicinal chemistry and materials science. The oxazole ring is a key structural motif found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. alliedacademies.orgtandfonline.comnih.gov The unique electronic properties of the oxazole ring, arising from the conjugation of oxygen and nitrogen heteroatoms, also make these compounds suitable for applications in materials science, such as in the development of fluorescent materials and organic electronics. The structural versatility of oxazoles allows for their incorporation into diverse molecular scaffolds, which can enhance bioavailability and metabolic stability.

The oxazole ring is generally resistant to nucleophilic attack but can undergo electrophilic substitution and cycloaddition reactions. alliedacademies.orgwikipedia.org This reactivity allows for the synthesis of a wide array of functionalized oxazole derivatives.

Rationale for Investigating (5-Methyl-1,3-oxazol-4-yl)methanol as a Scaffold

The investigation of this compound as a chemical scaffold is driven by its potential to serve as a versatile starting material for the synthesis of more complex molecules. The hydroxymethyl group at the 4-position of the oxazole ring is a key functional handle that can be readily modified. nih.gov For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be converted into ethers, thioethers, sulfonamides, and carboxamides. nih.gov This allows for the systematic modification of the molecule's structure to explore structure-activity relationships in drug discovery and to fine-tune the properties of new materials.

The methyl group at the 5-position also influences the compound's reactivity and can be a site for further chemical transformations. The specific substitution pattern of this compound provides a unique three-dimensional structure that can interact with biological targets in a specific manner. Research has shown that oxazole derivatives can act as ligands for various enzymes and receptors, modulating their activity.

Historical Context and Evolution of Oxazole Chemistry Relevant to this compound Research

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. tandfonline.comnumberanalytics.com One of the earliest and most fundamental methods for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones. numberanalytics.com Another classical method is the Fischer oxazole synthesis from cyanohydrins and aldehydes. researchgate.net

A significant advancement in oxazole synthesis was the van Leusen reaction, developed in 1972, which uses tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, providing a convenient route to 5-substituted oxazoles. nih.gov Over the years, numerous modifications and improvements to these classical methods have been developed, including the use of microwave-assisted synthesis and green chemistry approaches to enhance reaction efficiency and sustainability. researchgate.net These synthetic advancements have made a wider variety of substituted oxazoles, including this compound, more accessible for research purposes. The development of solid-phase synthesis techniques has further expanded the ability to create large libraries of oxazole-based compounds for high-throughput screening. nih.govresearchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₅H₇NO₂ |

| Molecular Weight | 129.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 874821-67-7 |

| Appearance | Not specified in available results |

| Boiling Point | Not specified in available results |

| Melting Point | Not specified in available results |

| Solubility | Not specified in available results |

Established Synthetic Pathways to the 1,3-Oxazole Ring System

The construction of the 1,3-oxazole ring is a well-documented area of heterocyclic chemistry. Over the years, several classical methods have been developed, which are still in use, alongside more modern, efficient, and environmentally benign approaches.

Classical Oxazole Synthesis Approaches

Classical methods for oxazole synthesis have been foundational in organic chemistry, providing reliable, albeit sometimes harsh, pathways to the oxazole core. These reactions typically involve the cyclization and dehydration of acyclic precursors.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones to form 2,5-disubstituted oxazoles. chemeurope.comfirsthope.co.inpharmaguideline.com The reaction is typically promoted by strong dehydrating agents such as sulfuric acid, phosphorus pentoxide, or phosphoryl chloride. firsthope.co.inpharmaguideline.com The mechanism proceeds through intramolecular cyclization followed by dehydration to achieve the aromatic oxazole ring. firsthope.co.in

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of equimolar amounts of an aromatic aldehyde and a cyanohydrin in the presence of anhydrous hydrochloric acid in dry ether. chemeurope.comijpsonline.com

Bredereck Reaction: This approach provides a straightforward route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides, such as formamide. chemeurope.comfirsthope.co.inijpsonline.com It is considered an efficient and economical process for this substitution pattern. ijpsonline.com

Erlenmeyer-Plöchl Reaction: This reaction is primarily used for the synthesis of 2,5-disubstituted oxazol-5-ones (azlactones) through the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). ijpsonline.comresearchgate.net

| Classical Method | Starting Materials | Typical Substitution Pattern | Key Reagents |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylaminoketones | 2,5-Disubstituted | H₂SO₄, P₂O₅, POCl₃ |

| Fischer Synthesis | Cyanohydrins and Aldehydes | 2,5-Disubstituted | Anhydrous HCl |

| Bredereck Reaction | α-Haloketones and Formamide | 2,4-Disubstituted | Formamide |

| Erlenmeyer-Plöchl Reaction | N-Acylglycines and Aldehydes | 2-Substituted-5-oxazolones | Acetic Anhydride, NaOAc |

Modern Catalytic and Green Chemistry Methods for Oxazole Formation

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methodologies. This has led to numerous innovations in oxazole synthesis, focusing on transition-metal catalysis and green chemistry principles.

Catalytic Approaches: Transition metals like palladium, copper, gold, and nickel are frequently used to catalyze the formation of oxazole rings. ijpsonline.com

Copper-Catalyzed Synthesis: Copper catalysts, such as copper(II) triflate, can be used for the synthesis of 2,4-disubstituted oxazoles from diazoketones and amides. tandfonline.com Copper(II) has also been used in the oxidative cyclization of enamides to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium catalysts, like Pd(PPh₃)₄, are effective in the direct arylation and alkenylation of the oxazole ring, allowing for further functionalization. organic-chemistry.org

Gold-Catalyzed Synthesis: A heterogeneous gold(I) complex has been shown to catalyze a [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to produce 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.orgscientificupdate.com

Nickel-Catalyzed Synthesis: A one-pot Suzuki-Miyaura coupling reaction using a nickel catalyst has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. ijpsonline.comtandfonline.com

Green Chemistry Methods: These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. ijpsonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in oxazole synthesis. ijpsonline.comijpsonline.com

Use of Ionic Liquids: Ionic liquids have been employed as recyclable, non-volatile solvents, particularly in the Van Leusen synthesis of 4,5-disubstituted oxazoles, offering a greener alternative to traditional organic solvents. ijpsonline.comorganic-chemistry.org

Electrochemical Synthesis: An electrochemical four-component reaction of terminal alkynes, nitriles, water, and (thio)xanthenes has been established to produce oxazoles without catalysts or external oxidants, showcasing high atom economy. rsc.org

Solvent-Free and Catalyst-Free Reactions: Some methods have been developed that proceed without a solvent or catalyst, such as the reaction of 2-bromo-1-phenylethanone with urea in polyethylene glycol. kthmcollege.ac.in

| Modern Approach | Key Feature | Example |

|---|---|---|

| Transition-Metal Catalysis | High efficiency and selectivity | Au-catalyzed annulation of alkynes and nitriles organic-chemistry.orgscientificupdate.com |

| Microwave Synthesis | Rapid heating, reduced reaction times | MW-assisted Van Leusen synthesis mdpi.com |

| Ionic Liquid Solvents | Recyclable, non-volatile green solvents | One-pot Van Leusen synthesis in [bmim]Br organic-chemistry.org |

| Electrosynthesis | Avoids catalysts and external oxidants | Four-component reaction of alkynes and nitriles rsc.org |

Van Leusen Oxazole Synthesis and its Applicability to this compound Synthesis

First reported in 1972, the Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring. ijpsonline.commdpi.com The standard reaction involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to yield a 5-substituted oxazole. organic-chemistry.orgwikipedia.org

The mechanism is driven by the unique reactivity of TosMIC, which features an acidic methylene (B1212753) group, an isocyano group, and a sulfinic acid leaving group. ijpsonline.comorganic-chemistry.org The process begins with the deprotonation of TosMIC by a base. The resulting anion attacks the aldehyde carbonyl, which is followed by a 5-endo-dig cyclization to form a 5-hydroxy-oxazoline intermediate. organic-chemistry.orgwikipedia.org This intermediate then undergoes base-promoted elimination of the tosyl group (as p-toluenesulfinic acid, TosH) to afford the aromatic 5-substituted oxazole. ijpsonline.comorganic-chemistry.org

A significant advancement of this methodology is the one-pot synthesis of 4,5-disubstituted oxazoles. mdpi.comnih.gov This variation involves the reaction of TosMIC with both an aldehyde and an aliphatic halide in the presence of a base. organic-chemistry.orgnih.gov This one-pot approach is highly relevant for the synthesis of this compound, which has substituents at both the 4- and 5-positions. In this context, an appropriate aldehyde would be chosen to install the C4-methanol group (or a protected version), while an alkylating agent like a methyl halide would install the C5-methyl group. This makes the Van Leusen reaction a highly attractive and convergent strategy for accessing the target compound.

Targeted Synthesis of this compound

The synthesis of this compound requires a regiocontrolled method that can install a methyl group at the C5 position and a hydroxymethyl group at the C4 position. Two primary strategies can be envisioned based on the methodologies discussed: a convergent synthesis using a modified Van Leusen reaction or a linear approach involving the regioselective functionalization of a pre-formed oxazole ring.

Precursor Selection and Reaction Optimization

The choice of starting materials is critical for the successful synthesis of the target molecule.

Convergent Approach (Modified Van Leusen): A one-pot synthesis of 4,5-disubstituted oxazoles is a promising route. organic-chemistry.orgnih.gov

Precursors:

Tosylmethyl isocyanide (TosMIC): The core C2-N synthon.

Aldehyde for C4-substituent: To introduce the hydroxymethyl group, an aldehyde with a protected hydroxyl function is necessary to prevent side reactions. A suitable choice would be benzyloxyacetaldehyde or a similar O-protected 2-hydroxyacetaldehyde.

Alkylating agent for C5-substituent: To install the methyl group, a reactive methyl electrophile such as methyl iodide or dimethyl sulfate would be used.

Reaction Optimization: Optimization studies for similar reactions have shown that potassium carbonate (K₂CO₃) is an effective base and ionic liquids like [bmim]Br can serve as efficient and recyclable solvents, providing the best yields at room temperature. organic-chemistry.org The final step would involve the deprotection of the hydroxyl group (e.g., hydrogenolysis of the benzyl ether).

Linear Approach (Regioselective Functionalization): This strategy involves building the substitution pattern sequentially on the oxazole core.

Precursors:

5-Methyloxazole: This would be the starting heterocycle.

Metalating Agent: For regioselective deprotonation at C4. Strong, hindered, non-nucleophilic bases are required. TMP-bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) have proven effective for this purpose. nih.govacs.org

Electrophile for C4-substituent: To install the hydroxymethyl group, the organometallic intermediate would be quenched with an appropriate C1 electrophile, such as anhydrous formaldehyde (B43269) (paraformaldehyde).

Regioselective Functionalization at the 4-Position of the Oxazole Ring

Achieving regioselectivity is a key challenge in the functionalization of heterocyclic rings. While electrophilic substitution on the oxazole ring typically favors the C5 position, direct metalation offers a powerful alternative for controlled functionalization. chemeurope.com

A general and effective method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed based on successive regioselective metalations. nih.gov Starting from a substituted oxazole like 5-methyloxazole, deprotonation can be directed to a specific position based on the choice of the metalating agent. The use of TMP-bases, such as TMPMgCl·LiCl or TMPZnCl·LiCl, allows for the generation of magnesiated or zincated oxazole species that are stable towards ring opening. nih.govacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQJNZYJRXRLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 5 Methyl 1,3 Oxazol 4 Yl Methanol

Reactivity of the Hydroxymethyl Functional Group

The hydroxymethyl substituent at the C4 position of the oxazole (B20620) ring is the primary site for a variety of chemical transformations, including nucleophilic substitutions, electrophilic interactions, oxidations, and reductions.

Nucleophilic Substitution Reactions

The hydroxyl group of (5-Methyl-1,3-oxazol-4-yl)methanol can be readily substituted by a range of nucleophiles, often requiring activation to a better leaving group. A prominent example of such a transformation is the Mitsunobu reaction, which allows for the conversion of the alcohol to esters, ethers, and other functionalities under mild conditions.

In a typical Mitsunobu reaction, the alcohol is treated with a nucleophile in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack. This process occurs with a clean inversion of stereochemistry at the carbon center, although this is not relevant for the primary alcohol in this compound.

The mechanism involves the initial reaction of the phosphine with the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then protonates the alcohol, and the resulting alcohol-phosphine adduct is attacked by the nucleophile in an Sɴ2 fashion.

Table 1: Nucleophilic Substitution of this compound via Mitsunobu Reaction

| Reactant | Reagents | Product | Reaction Type |

| This compound | Carboxylic Acid, PPh₃, DEAD | Corresponding Ester | Esterification |

| This compound | Phenol, PPh₃, DEAD | Corresponding Aryl Ether | Etherification |

| This compound | Phthalimide, PPh₃, DEAD | N-Substituted Phthalimide | Amination |

Electrophilic Attack and Additions

The oxygen atom of the hydroxymethyl group in this compound possesses lone pairs of electrons, making it susceptible to attack by electrophiles. These reactions typically involve the formation of an ether or ester linkage.

For instance, in the presence of a base, the alcohol can be deprotonated to form an alkoxide, which is a more potent nucleophile. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis to yield an ether. Alternatively, the alcohol can react with an acyl halide or an acid anhydride (B1165640) to form an ester. These reactions are fundamental in organic synthesis for the protection of the hydroxyl group or for the introduction of new functional moieties.

Oxidative Pathways to Carboxaldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to yield either the corresponding carboxaldehyde, 5-methyl-1,3-oxazole-4-carbaldehyde, or the carboxylic acid, 5-methyl-1,3-oxazole-4-carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. The Dess-Martin oxidation employs a hypervalent iodine compound, which offers the advantages of neutral pH and room temperature conditions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid.

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Dess-Martin Periodinane (DMP) | 5-Methyl-1,3-oxazole-4-carbaldehyde sigmaaldrich.com |

| This compound | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | 5-Methyl-1,3-oxazole-4-carbaldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 5-Methyl-1,3-oxazole-4-carboxylic acid |

Reductive Transformations

The hydroxymethyl group of this compound is already in a reduced state. Further reduction would involve cleavage of the C-O bond to yield 4,5-dimethyl-1,3-oxazole. This transformation is generally challenging under standard catalytic hydrogenation conditions that typically reduce alkenes and alkynes. youtube.comyoutube.comyoutube.comyoutube.com

However, more powerful reducing agents, such as lithium aluminum hydride (LAH), can potentially effect this reduction, although such reactions are not commonly reported for this specific substrate. LAH is a potent source of hydride ions and is capable of reducing a wide range of functional groups, including alcohols, though this is not its primary application. The reaction would likely proceed via coordination of the aluminum to the hydroxyl oxygen, followed by hydride attack.

Chemical Behavior of the 1,3-Oxazole Heterocycle in this compound

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity and stability are influenced by the presence of the oxygen and nitrogen heteroatoms, as well as the substituents on the ring.

Aromaticity and Stability Considerations

Oxazoles are considered to be aromatic compounds as they possess a cyclic, planar structure with 6 π-electrons. However, their aromaticity is less pronounced compared to other heterocycles like imidazole (B134444) or thiazole (B1198619) due to the higher electronegativity of the oxygen atom, which leads to a less uniform distribution of electron density within the ring. wikipedia.org

The substituents on the oxazole ring in this compound influence its stability. The methyl group at the C5 position is an electron-donating group, which can enhance the electron density of the ring and potentially increase its stability. The hydroxymethyl group at the C4 position has a more complex electronic effect, being weakly electron-withdrawing inductively but capable of electron donation through resonance.

The oxazole ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening reactions under strongly acidic conditions, particularly with heating. wikipedia.org The protonation of the nitrogen atom can activate the ring towards nucleophilic attack, potentially leading to cleavage of the C-O or C-N bonds. The stability of the oxazole ring is a crucial factor in the design of synthetic routes and in the application of oxazole-containing compounds.

Electrophilic Aromatic Substitution Patterns

The oxazole ring, being heterocyclic and aromatic in nature, can undergo electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these substitutions is dictated by the electronic nature of the oxazole ring and the directing effects of its substituents—the methyl and hydroxymethyl groups. In general, five-membered heterocycles like oxazoles are more reactive towards electrophiles than benzene.

The nitrogen atom in the oxazole ring is electron-withdrawing, which deactivates the adjacent C2 and C4 positions towards electrophilic attack. Conversely, the oxygen atom can donate electron density, activating the C5 position. The methyl group at C5 is an electron-donating group, further enhancing the nucleophilicity of the ring, particularly at the C4 position. The hydroxymethyl group at C4, while having a polar hydroxyl group, is primarily a weak activating group. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is least deactivated, or potentially at the C4 position if the directing effect of the methyl group is significant.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of an oxazole ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | (5-Methyl-2-nitro-1,3-oxazol-4-yl)methanol | Substitution at the C2 position is generally favored in oxazoles. |

| Bromination | Br₂/FeBr₃ | (2-Bromo-5-methyl-1,3-oxazol-4-yl)methanol | Halogenation follows a similar pattern to nitration. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | (2-Acetyl-5-methyl-1,3-oxazol-4-yl)methanol | Acylation introduces a keto functional group. |

Note: The predicted outcomes are based on general principles of oxazole reactivity and may vary based on specific reaction conditions.

Nucleophilic Attack and Ring-Opening Reactions

The oxazole ring can be susceptible to nucleophilic attack, which can lead to ring-opening reactions. These reactions often require activation of the ring, for example, by protonation or by the presence of strongly electron-withdrawing groups. The C2 position of the oxazole ring is the most electrophilic and, therefore, the most likely site for nucleophilic attack.

Ring-opening of oxazoles can be initiated by strong nucleophiles such as organolithium reagents or strong bases. For instance, treatment with a strong base can lead to deprotonation and subsequent ring cleavage. The stability of the resulting intermediates plays a crucial role in the reaction pathway. The presence of the hydroxymethyl group at C4 may also influence the reaction by participating in intramolecular processes.

Research on related oxazolone (B7731731) systems has shown that nucleophilic attack by hydrazides can lead to ring-opening and subsequent rearrangement to form triazole derivatives. While this compound is not an oxazolone, this highlights the potential for ring-opening pathways in oxazole-containing compounds upon interaction with potent nucleophiles.

Cycloaddition Reactions and Pericyclic Processes

Oxazoles can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity, however, is often limited by the aromatic stability of the oxazole ring. The reaction typically requires electron-deficient dienophiles and often proceeds under harsh conditions, such as high pressure or temperature. The initial cycloadduct is often unstable and can undergo further transformations, such as the loss of a small molecule (e.g., a nitrile) to form a new aromatic ring.

The van Leusen oxazole synthesis itself is a [3+2] cycloaddition reaction, which underscores the inherent ability of the oxazole scaffold to be involved in such processes, albeit in its formation rather than as a reactant. nih.gov The participation of a pre-formed, substituted oxazole like this compound in cycloaddition reactions as the diene component is less common but theoretically possible with highly reactive dienophiles.

Mechanistic Investigations of Key Transformations

The mechanism of electrophilic aromatic substitution on the oxazole ring follows the general pathway for SEAr reactions. It involves the initial attack of the electrophile on the π-system of the oxazole ring to form a resonance-stabilized cationic intermediate, often referred to as a σ-complex or an arenium ion. The rate-determining step is the formation of this intermediate, as it involves the disruption of the aromatic system. nih.gov In the final step, a proton is lost from the site of substitution to restore aromaticity.

For nucleophilic attack leading to ring-opening, the mechanism would likely involve the addition of the nucleophile to the C2 position, breaking the C=N bond and forming a tetrahedral intermediate. Subsequent protonation and elimination steps would lead to the cleavage of the ring. The exact pathway and the stability of the intermediates would be highly dependent on the nature of the nucleophile and the reaction conditions.

Mechanistic studies on the photochemical isomerization of isoxazoles to oxazoles have revealed complex pathways involving conical intersections and fleeting intermediates. nih.gov While not a chemical transformation in the context of this article's outline, it provides insight into the intricate electronic rearrangements that azole rings can undergo.

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Methyl 1,3 Oxazol 4 Yl Methanol and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (5-Methyl-1,3-oxazol-4-yl)methanol, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to unequivocally assign the structure.

Proton NMR (¹H NMR) Analysis of Substituent Environments

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of this compound and its derivatives are influenced by the electron density around the protons, which is in turn affected by the electronegativity of nearby atoms and the aromaticity of the oxazole (B20620) ring. rsc.org

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the methyl (CH₃) protons, the methylene (B1212753) (CH₂OH) protons, and the proton on the oxazole ring. The methyl protons typically appear as a singlet in the upfield region of the spectrum. The methylene protons of the hydroxymethyl group also give rise to a singlet, shifted further downfield due to the deshielding effect of the adjacent oxygen atom. The single proton attached to the oxazole ring at position 2 would appear as a singlet in the aromatic region. The exact chemical shifts can vary depending on the solvent used. pitt.eduillinois.edu

For instance, in a study of related oxazole derivatives, methyl group protons were observed as a singlet around δ 1.24 ppm, while aromatic protons appeared in the range of δ 7.0–7.65 ppm. ijpbs.com For a similar compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, the methyl protons appeared as a singlet at δ 2.37 ppm. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Moieties

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | ~2.3 - 2.6 | Singlet |

| Methylene (CH₂OH) | ~4.5 - 4.8 | Singlet |

| Oxazole-H | ~7.5 - 8.5 | Singlet |

| Hydroxyl (OH) | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the oxazole ring are expected to resonate in the aromatic region of the spectrum. For example, in a study of a 1,2-oxazole derivative, the ring carbons C-4, C-3, and C-5 appeared at δ 108.3, 150.2, and 179.5 ppm, respectively. beilstein-journals.org The methyl carbon will appear at a characteristic upfield chemical shift, while the methylene carbon of the hydroxymethyl group will be further downfield due to the attached oxygen. In a related 1,3,4-oxadiazole (B1194373) compound, the oxadiazole ring carbons were observed at δ 164.32 and 161.98 ppm. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~10 - 15 |

| Methylene (CH₂OH) | ~55 - 60 |

| C4-Oxazole | ~135 - 140 |

| C5-Oxazole | ~145 - 150 |

| C2-Oxazole | ~150 - 155 |

Note: These are predicted values and can differ in experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of molecules like this compound and its congeners.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be relatively simple due to the lack of extensive proton-proton coupling networks. However, it can confirm the absence of coupling for the singlet signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal of the methyl group would correlate with the methyl carbon signal. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. csic.es For this compound (C₅H₇NO₂), the expected exact mass would be calculated and compared to the experimentally determined value. The structure of synthesized oxadiazole derivatives has been confirmed using HRMS. rrpharmacology.rurrpharmacology.ru

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the molecule. researchgate.netnih.gov

The fragmentation of the oxazole ring is a key feature in the mass spectrum of this compound. The fragmentation of oxazoles is known to be influenced by the substituents on the ring. clockss.org Common fragmentation pathways for oxazole derivatives involve cleavage of the ring and loss of small neutral molecules. For example, the fragmentation of 2,5-disubstituted-1,3,4-oxadiazoles has been shown to involve the loss of molecules like HNC₂O. researchgate.net In some cases, rearrangement processes can occur before fragmentation. nih.gov The fragmentation of the hydroxymethyl group, such as the loss of a formaldehyde (B43269) (CH₂O) radical, is also a likely pathway.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical tool for the characterization of a wide range of molecules, including oxazole derivatives. This soft ionization technique is particularly advantageous for analyzing thermally labile and non-volatile compounds. nih.gov In a typical MALDI-TOF-MS experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser radiation. Upon irradiation with a pulsed laser, the matrix absorbs energy and transfers it to the analyte, leading to its desorption and ionization. The resulting ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). nih.gov

The high throughput and tolerance to contaminants like salts and buffers make MALDI-TOF-MS a valuable method in various research and clinical settings. nih.gov While specific MALDI-TOF-MS data for this compound is not extensively available in the public domain, the technique is broadly applicable to the analysis of heterocyclic compounds. For instance, it has been successfully used to identify metabolites of structurally related compounds, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, by detecting the parent drug and its biotransformation products. rrpharmacology.ru In such studies, the mass spectrometer is operated to detect specific parent and daughter ions, allowing for the identification of metabolites with modifications like hydroxylation. rrpharmacology.ru

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 128.05 | 111.9 |

| [M+Na]⁺ | 150.04 | 115.6 |

| [M+K]⁺ | 166.01 | 118.9 |

| [M+H-H₂O]⁺ | 110.04 | 107.5 |

Data sourced from computational predictions. uni.lu

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For oxazole derivatives, IR spectroscopy can confirm the presence of key structural features. capes.gov.brresearchgate.netchemmethod.com

The IR spectra of oxazole and its alkyl derivatives have been studied, providing a basis for the interpretation of the spectrum of this compound. capes.gov.br The spectra are often compared to those of similar heterocyclic compounds like isoxazole (B147169). capes.gov.br The presence of a hydroxyl group (-OH) in this compound would be indicated by a broad absorption band in the region of 3600-3200 cm⁻¹. The C-O stretching vibration of the alcohol is typically observed in the 1260-1000 cm⁻¹ region. researchgate.net The oxazole ring itself exhibits a series of characteristic vibrations. The C=N stretching vibration is expected in the 1680-1620 cm⁻¹ range, while C=C stretching vibrations appear around 1610-1450 cm⁻¹. The C-O-C stretching of the ether linkage within the oxazole ring typically gives rise to a strong band in the 1250-1020 cm⁻¹ region. researchgate.net

Table 2: General IR Absorption Ranges for Functional Groups in Oxazole Methanols

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3600 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=N (oxazole ring) | Stretching | 1680 - 1620 |

| C=C (oxazole ring) | Stretching | 1610 - 1450 |

| C-O (alcohol) | Stretching | 1260 - 1000 |

| C-O-C (oxazole ring) | Asymmetric Stretching | 1250 - 1020 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular environment.

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of a molecule. nih.gov

For oxazole derivatives, Raman spectroscopy can provide valuable insights into the vibrations of the heterocyclic ring. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed Raman bands. researchgate.netnih.gov These calculations can predict the vibrational frequencies and intensities, which can then be compared to the experimental spectrum. nih.gov The analysis of the Raman spectrum of a related compound, 1-(5-Methyl- uni.lucapes.gov.brresearchgate.netthiadiazol-2-yl)-pyrolidin-2-ol, demonstrated the utility of this approach in assigning the vibrational modes of the heterocyclic ring and its substituents. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture (Applicability to Oxazole Methanols)

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile analytical technique for the separation and analysis of non-volatile compounds. psu.edu In the context of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed for purity assessment and quantification. psu.eduwho.int

Developing a stability-indicating HPLC method is crucial for monitoring the degradation of a compound under various stress conditions. who.int This involves subjecting the compound to conditions such as acid and base hydrolysis, oxidation, and photolysis, and then developing an HPLC method that can separate the parent compound from any degradation products. For instance, a stability-indicating RP-HPLC method was developed for 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol, a related heterocyclic compound. who.int The method utilized a C18 column and an isocratic mobile phase of acetonitrile (B52724) and acidified water. who.int

For the analysis of this compound, a similar approach could be taken. The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve good resolution and peak shape. psu.edu The use of a diode-array detector would allow for the monitoring of the effluent at multiple wavelengths, aiding in peak identification and purity assessment.

Table 3: Illustrative HPLC Method Parameters for Analysis of Oxazole Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with potential pH modifiers like acetic acid or buffers) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Diode-Array Detector (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

These are typical starting parameters that would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of this compound and its congeners. Its simplicity, speed, and low cost make it an indispensable tool for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. researchgate.netuni-giessen.de In the context of oxazole derivatives, TLC provides critical preliminary data on the polarity and potential identity of synthesized compounds before more advanced spectroscopic analysis.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass plate or plastic sheet. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. As the mobile phase ascends, the sample components partition between the stationary and mobile phases based on their relative affinities. Compounds with higher affinity for the stationary phase move shorter distances, while those more soluble in the mobile phase travel further up the plate. researchgate.net This differential migration results in the separation of the components.

For oxazole derivatives, the choice of the mobile phase is crucial and is determined by the polarity of the specific compound. researchgate.net A common solvent system for many oxazole derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.netresearchgate.net The ratio of these solvents can be adjusted to achieve optimal separation; for instance, a ratio of 8:2 hexane to ethyl acetate has been used for certain novel oxazole derivatives. researchgate.net For simple oxazoles, a mobile phase of 20% ethyl acetate in hexanes has been reported. researchgate.net The polarity of the compound directly influences its retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net Non-polar compounds will have higher Rf values, while polar compounds will have lower Rf values. researchgate.net

Visualization of the separated spots on the TLC plate can be achieved through various methods. Since oxazole rings are aromatic, they can often be visualized under UV light, typically at wavelengths of 254 nm or 365 nm. researchgate.net Additionally, general-purpose visualizing agents like iodine vapor can be used, which reversibly stain the organic compounds on the plate, making them visible as brown spots. chemmethod.com

The progress of chemical reactions to synthesize or modify oxazole derivatives is frequently monitored using TLC. chemmethod.comnih.gov By spotting the reaction mixture alongside the starting materials on a TLC plate, chemists can observe the consumption of reactants and the formation of products over time.

Below is a table summarizing TLC data for various oxazole congeners, illustrating the typical solvent systems and Rf values encountered in their analysis.

| Compound Class | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization Method | Reference |

| Simple Oxazole | Silica Gel | 20% Ethyl Acetate / 80% Hexane | 0.12 | UV Light | researchgate.net |

| Novel Oxazole Derivatives | Silica Gel | Hexane : Ethyl Acetate (8:2) | Not Specified | UV Light | researchgate.net |

| Thiazole (B1198619)/Oxazole Derivatives | Not Specified | Ethanol | Not Specified | Iodine Vapor | chemmethod.com |

| Gatifloxacin (Fluoroquinolone) | HPTLC Silica Gel | n-Propanol : Methanol (B129727) : Ammonia (25%) (5:1:0.9) | ~0.60 | UV Light (292 nm) | uni-giessen.de |

This table is representative of TLC applications for heterocyclic compounds related to the subject of this article.

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 1,3 Oxazol 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. For oxazole (B20620) derivatives, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311G++(d,p), have been shown to provide reliable results that correlate well with experimental data.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In studies of various oxazole derivatives, the HOMO-LUMO gap is a critical parameter for understanding their reactivity profiles. For instance, in a theoretical study on N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a high degree of chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Oxazole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.6518 |

| ELUMO | -0.8083 |

| HOMO-LUMO Gap (ΔE) | 4.8435 |

Data from a DFT study on N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine using the B3LYP/6-31G method. nih.gov

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For a molecule like (5-Methyl-1,3-oxazol-4-yl)methanol, the MEP surface would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the hydroxymethyl group, as these are electronegative atoms with lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential (blue), making them likely sites for nucleophilic attack. Understanding these electrostatic features is crucial for predicting how the molecule might interact with other molecules, including biological macromolecules.

Reaction Pathway Modeling and Transition State Analysis

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable information about its conformational preferences and its interactions with biological targets such as proteins.

By simulating the movement of the molecule in a solvent environment, researchers can identify the most stable conformations and the flexibility of different parts of the molecule, such as the rotatable bond connecting the hydroxymethyl group to the oxazole ring. When studying ligand-receptor interactions, MD simulations can reveal how the molecule binds to the active site of a protein, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. While specific MD simulation studies on this compound are not widely published, studies on similar heterocyclic compounds demonstrate the utility of this approach in drug discovery and materials science. For example, MD simulations have been used to study the interaction of 1,3,4-oxadiazole (B1194373) derivatives with DNA and proteins. uni.lu

Quantitative Structure-Activity Relationship (QSAR) Studies for Drug Design

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of those with the most promising properties.

For oxazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a set of related compounds with known activities. Statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms are then used to build the QSAR model.

A QSAR study on bisaryl substituted thiazoles and oxazoles as PPARδ agonists identified that molecular weight, Wiener index, Andrews affinity, and polar surface area significantly affect the agonistic activity. researchgate.net Another 3D-QSAR study on triazole-bearing compounds with oxazole moieties highlighted the importance of the oxazole scaffold for COX-2 inhibition. nih.gov

Table 2: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule, influencing binding pocket fit. |

| Hydrophobic | LogP | Describes the molecule's partitioning between water and an organic solvent, crucial for membrane permeability. |

| Topological | Wiener index, Connectivity indices | Encodes information about the branching and connectivity of the molecular structure. |

Virtual Screening and Ligand Docking Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Ligand docking is a key component of virtual screening, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.

For this compound and its derivatives, virtual screening and docking could be used to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. The process involves obtaining the 3D structure of the target protein (from experimental data or homology modeling) and then computationally "docking" the small molecule into the active site. Docking programs calculate a score that estimates the binding affinity, allowing for the ranking of different compounds.

Studies on other oxazole and oxadiazole derivatives have successfully used these methods to identify potential inhibitors for various targets. For instance, molecular docking studies of oxazole derivatives against the heme-binding protein of Porphyromonas gingivalis showed better binding affinities compared to existing drugs. nih.gov Similarly, docking studies on 1,3,4-oxadiazole derivatives have been used to investigate their potential as antimicrobial agents by targeting DNA gyrase. mdpi.com

Pharmacological and Biological Research of 5 Methyl 1,3 Oxazol 4 Yl Methanol and Its Derivatives

Role as a Key Pharmacophore in Medicinal Chemistry

The 1,3-oxazole moiety is recognized as a "privileged scaffold" in drug discovery. researchgate.net Its structural and electronic properties, including the ability to participate in hydrogen bonding and π-π interactions, allow oxazole-containing molecules to bind effectively to a range of biological targets like enzymes and receptors. jddtonline.info This adaptability makes the oxazole (B20620) ring a fundamental building block for developing new therapeutic agents. cbijournal.com

Many clinically approved drugs and investigational molecules incorporate the oxazole ring, demonstrating its importance. tandfonline.com Its presence is a key feature in compounds designed for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic roles. nih.govresearchgate.net The stability of the oxazole ring and its capacity to be synthetically modified make it an attractive template for medicinal chemists aiming to develop novel drugs with improved efficacy and specificity. researchgate.netijpsr.info

Exploration of Diverse Biological Activities of Oxazole Derivatives

The substitution pattern on the oxazole ring plays a critical role in determining the specific biological activities of its derivatives. nih.govd-nb.info Researchers have synthesized and evaluated a vast number of these compounds, revealing a broad spectrum of pharmacological effects.

The rising challenge of multi-drug resistant infections has spurred the development of new antimicrobial agents, with oxazole derivatives emerging as a promising class. derpharmachemica.com Various studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. cbijournal.comderpharmachemica.com

For instance, certain amine-linked bis-oxazoles have shown excellent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com Other research has highlighted that specific pyrazole-linked oxazole-5-one derivatives are active against S. aureus, E. coli, and P. aeruginosa. nih.gov Similarly, newly synthesized nicotinamide-oxazole derivatives have been found to be bioactive against bacterial strains like Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. ijpsr.info The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase. derpharmachemica.com

Table 1: Selected Oxazole Derivatives and their Antimicrobial Activity

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Amine linked bis-oxazoles | Staphylococcus aureus, Klebsiella pneumoniae | Zone of inhibition of 21 mm and 22 mm, respectively. | derpharmachemica.com |

| Pyrazole linked oxazole-5-one | E. coli, P. aeruginosa, S. aureus | Inhibition zones of 9.4 mm, 7.4 mm, and 8.3 mm, respectively, at 25 µg/ml. | nih.gov |

| Propanoic acid derivatives (5, 6, 7) | S. aureus, Methicillin-resistant S. aureus (MRSA) | Potent antibacterial activity with MIC values as low as 1.56 µg/ml. | nih.gov |

| 2,5-dimethyl-4-(aryl/heteroaryl) substituted aniline-1,3-oxazole derivatives | S. pyogenes, S. aureus, P. aeruginosa, E. coli | Good antibacterial activity exhibited by compounds 3(d) and 3(g). | cbijournal.com |

The oxazole scaffold is a key component in the discovery of novel anticancer agents. researchgate.netnih.gov Derivatives have demonstrated potent activity against a variety of cancer cell lines, including drug-resistant strains, through multiple mechanisms of action. researchgate.net

Key anticancer mechanisms for oxazole derivatives include the inhibition of crucial cellular targets like tubulin, which disrupts microtubule formation and induces apoptosis. researchgate.netnih.govbenthamscience.com They also target signaling pathways by inhibiting protein kinases such as c-Kit Tyrosine Kinase (TRK) and STAT3, as well as enzymes like DNA topoisomerase. nih.govresearchgate.netnih.gov Research on oxazole-based Schiff bases showed significant anticancer activity against cell lines like MCF-7, with IC₅₀ values indicating their potential as lead compounds for cancer therapy. nih.gov

Table 2: Anticancer Activity of Selected Oxazole Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Mechanism of Action | Observed Activity | Reference(s) |

|---|---|---|---|---|

| Oxazole-based Schiff bases (4a-e) | MCF-7 and others | c-Kit Tyrosine Kinase (TRK) inhibition | IC₅₀ values in the range of 80-100 μg/mL. | nih.gov |

| General Oxazole Derivatives | Various cancer cells | Tubulin inhibition, STAT3 inhibition, G-quadruplex stabilization | Potent activity, with some derivatives showing IC50 values in the nanomolar range. | researchgate.netnih.govbenthamscience.com |

Oxazole derivatives have been widely investigated for their significant anti-inflammatory properties. jddtonline.infojddtonline.info These compounds can effectively reduce inflammation in various experimental models, such as the carrageenan-induced rat paw edema model. jddtonline.inforesearchgate.net Their mechanism of action is often linked to the inhibition of inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2). researchgate.netnih.gov

In one study, synthesized oxazole derivatives (A, A1, A2) showed promising anti-inflammatory activity, with derivative A1 demonstrating the highest effect. jddtonline.infojddtonline.info Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives found that compounds Ox-6d and Ox-6f displayed high anti-inflammatory activity, comparable to the standard drug ibuprofen. nih.gov These findings underscore the potential of oxazole-based compounds as new anti-inflammatory drugs. jddtonline.inforesearchgate.net

Table 3: Anti-inflammatory Activity of Selected Oxazole Derivatives

| Compound/Derivative | Model | Activity (% Inhibition) | Reference(s) |

|---|---|---|---|

| Derivative A1 | Carrageenan-induced rat paw edema | Showed maximum anti-inflammatory activity among the series. | jddtonline.infojddtonline.info |

| Derivative A | Carrageenan-induced rat paw edema | 35.38% inhibition at 4th hour. | jddtonline.info |

| Oxadiazole Derivative Ox-6f | Carrageenan-induced rat paw edema | 79.83% reduction in edema volume. | nih.gov |

The search for novel treatments for diabetes mellitus has led to the investigation of oxazole derivatives for their potential hypoglycemic effects. nih.govias.ac.in These compounds have shown the ability to lower blood glucose levels in animal models of diabetes. ias.ac.in

One of the proposed mechanisms for their antidiabetic action is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps in regulating postprandial glucose levels. ijpbs.comnih.gov A study on a series of 4-arylidine 2-[4-methoxy phenyl] oxazol-5-one derivatives found that several compounds significantly reduced blood glucose in streptozotocin-induced diabetic rats. ias.ac.in Compound 2d, in particular, showed a prominent hypoglycemic effect, comparable to the standard drug rosiglitazone. ias.ac.in These results highlight the oxazole scaffold as a promising template for developing new antidiabetic agents. nih.govresearchgate.net

Table 4: Hypoglycemic Activity of Selected Oxazolone (B7731731) Derivatives

| Compound | Dose | Blood Glucose Reduction (%) | Reference(s) |

|---|---|---|---|

| Compound 2d | 50 mg/kg | 64.36% | ias.ac.in |

| Compound 2a | 50 mg/kg | 62.80% | ias.ac.in |

| Compound 2e | 50 mg/kg | 62.20% | ias.ac.in |

| Compound 2i | 50 mg/kg | 62.01% | ias.ac.in |

| Compound 2j | 50 mg/kg | 61.80% | ias.ac.in |

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in various diseases, including cancer and cardiovascular conditions. nih.gov Oxazole derivatives have been identified as having significant antioxidant potential, capable of mitigating oxidative cellular damage. nih.govturkjps.org

The antioxidant activity of these compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijpbs.comaip.org For example, a study on thiazole (B1198619) and oxazole derivatives found that while the thiazole derivative was a more active antioxidant, the oxazole derivative (ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate) still possessed weak antioxidant properties. aip.orgaip.org Another study synthesized a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives and found that several compounds displayed significant antioxidant activity by inhibiting lipid peroxidation. nih.govturkjps.org

Table 5: Antioxidant Activity of Selected Oxazole Derivatives

| Compound/Derivative | Assay | Result (IC₅₀ or % Inhibition) | Reference(s) |

|---|---|---|---|

| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH | IC₅₀: 275.3 ppm (weak activity) | aip.orgaip.org |

| Oxazole-5(4H)-one derivative (E3) | EROD enzyme inhibition | 89% inhibition at 10⁻³ M | nih.govturkjps.org |

| N-4-phenyloxazole-2,4-diamine (A1) | DPPH & H₂O₂ Assay | Showed highest antioxidant activity in the series. | ijpbs.com |

Enzyme Inhibition Studies, e.g., ADAMTS7 Inhibition

Derivatives of the oxazole scaffold are proficient enzyme inhibitors, targeting a diverse range of enzyme families. While specific inhibitory activity of (5-Methyl-1,3-oxazol-4-yl)methanol against A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) is not prominently documented in publicly available research, the exploration of five-membered heteroaromatic groups, including oxazoles and thiazoles, has been a strategy in the development of potent ADAMTS7 inhibitors. nih.govacs.org The search for selective ADAMTS7 inhibitors is therapeutically relevant for conditions like coronary artery disease. nih.govnih.gov

Broader studies on oxazole derivatives have revealed significant inhibitory action against other key enzymes:

Carbonic Anhydrases (CAs): Oxazole-based compounds have been extensively studied as inhibitors of carbonic anhydrases, particularly the human isoform hCA II, which is a primary target for anti-glaucoma drugs. nih.govacs.orgnih.gov A series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles demonstrated potent inhibition of hCA II, with the most active compounds showing efficacy in reducing intraocular pressure in animal models, comparable to the clinically used drug dorzolamide. nih.govtandfonline.com

Tyrosine Kinases: The oxazole moiety is a component of drugs like mubritinib, a tyrosine kinase inhibitor, highlighting the scaffold's utility in developing anticancer agents that target protein kinases. nih.govbenthamscience.combenthamdirect.com

Other Enzymes: Research has identified oxazole derivatives as inhibitors of various other enzymes, including the bacterial cell division protein FtsZ, DNA topoisomerases, and STAT3, indicating a broad potential for developing novel antibacterial and anticancer therapeutics. benthamscience.combenthamdirect.comnih.gov

The inhibitory mechanism typically involves the oxazole ring and its substituents forming specific interactions, such as hydrogen bonds and π-π stacking, with residues in the active site or allosteric sites of the target enzyme.

Receptor Modulation and Agonist/Antagonist Activities

Oxazole derivatives have been shown to modulate the activity of several important receptor systems, acting as agonists, antagonists, or allosteric modulators.

Metabotropic Glutamate (B1630785) Receptors (mGluRs): While some oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) for the mGlu4 receptor, they were found to be largely inactive at the mGlu5 receptor. nih.govresearchgate.net However, the isoxazole (B147169) scaffold, a close structural relative, has been incorporated into negative allosteric modulators (NAMs) of AMPA receptors, which are also ionotropic glutamate receptors. mdpi.com

Transient Receptor Potential (TRP) Channels: The potential of oxazole-containing compounds to act on TRP channels has been investigated. frontiersin.orgmedchemexpress.com These channels are crucial in the sensation of pain and inflammation. frontiersin.org While specific data on this compound is scarce, other oxime derivatives with similar structures are known TRPA1 receptor antagonists.

Sphingosine-1-Phosphate (S1P) Receptors: Through pharmacophore-guided design, a series of oxazole-containing compounds were discovered to be potent and selective agonists of the S1P1 receptor. nih.gov These agonists are of interest as potential immunomodulators. nih.gov

Other Receptors: The versatility of the oxazole scaffold is further demonstrated by its inclusion in compounds targeting T-type calcium channels and cannabinoid receptor type 2 (CB2). nih.govarabjchem.org

The table below summarizes the receptor modulation activities of various oxazole derivatives.

| Receptor Target | Activity Type | Derivative Class | Potential Therapeutic Application |

| mGlu4 | Positive Allosteric Modulator (PAM) | 1,2,4-Oxadiazoles | Antipsychotic, Anxiolytic nih.govresearchgate.net |

| AMPA | Negative Allosteric Modulator (NAM) | Isoxazole-4-carboxamides | Pain management mdpi.com |

| S1P1 | Agonist | 2-aminopropane-1,3-diols | Immunomodulation nih.gov |

| T-type Calcium Channels | Blocker/Antagonist | Arylpiperazinylalkylamine-oxazoles | Cardiovascular diseases, Neuropathic pain nih.gov |

Structure-Activity Relationship (SAR) Investigations for Optimized Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of oxazole-based compounds. tandfonline.com These investigations reveal how modifications to the chemical structure influence biological activity, guiding the rational design of more potent and selective agents. tandfonline.comnih.gov For oxazole derivatives, SAR studies have focused on the substitution pattern of the heterocyclic ring and the nature of the functional groups attached to it. d-nb.infonih.gov

Impact of Substitutions on the Oxazole Ring

The position and nature of substituents on the oxazole ring play a pivotal role in determining the biological activity and selectivity of the resulting compounds. d-nb.infonih.gov

Position C2: This position is often substituted with aryl or heteroaryl groups. In a series of antibacterial oxazole-benzamides targeting FtsZ, modifications at this position were critical for activity.

Position C4: The hydroxymethyl group of the parent compound is located at this position. SAR studies on related isoxazoles targeting carbonic anhydrase showed that the substitution pattern on an aromatic ring attached at this position significantly influences inhibitory action. acs.org

Position C5: This position is frequently modified to enhance potency and modulate physicochemical properties. In a series of antibacterial oxazolidinones, converting the 5-acetylaminomethyl group to a thiourea (B124793) group enhanced in vitro activity by 4- to 8-fold. nih.gov In another study on FtsZ inhibitors, introducing a 5-halo substituent on the oxazole provided activity against resistant bacterial strains. nih.gov

The electronic properties of the substituents are also key. For example, in a series of oxadiazoles (B1248032) screened for antibacterial activity, hydrophobic and halogen substituents were generally well-tolerated, whereas replacing a phenyl ring with a heteroaromatic system like pyridine (B92270) was detrimental to activity. conicet.gov.ar

Influence of the Hydroxymethyl Group and its Derivatives

The hydroxymethyl group at the C4 position of this compound is a key functional handle for synthetic modification and a potential interaction point with biological targets. nih.gov

This hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for binding to the active site of an enzyme or receptor. semanticscholar.org Its chemical reactivity allows for a wide range of derivatizations to explore the SAR and optimize pharmacokinetic properties. nih.gov Common modifications include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, introducing different electronic and steric properties.

Conversion to Ethers and Esters: The hydroxyl group can be converted into ethers or esters. In one study, 5-(hydroxymethyl)oxazole scaffolds were diversified into aryl ethers and thioethers, demonstrating the versatility of this position for building chemical libraries. nih.gov

Displacement: The hydroxyl can be converted to a leaving group (e.g., a bromide) and subsequently displaced by various nucleophiles like thiols or azides. This strategy has been used to synthesize thioethers, sulfones, carboxamides, and sulfonamides, greatly expanding the chemical space for biological screening. nih.gov

These modifications can profoundly impact metabolic stability, potency, and selectivity by altering the molecule's polarity, size, and ability to form specific interactions with its target. nih.gov

Stereochemical Considerations and Enantiomeric Purity

Stereochemistry is a critical factor in drug design, as different enantiomers (non-superimposable mirror images) of a chiral molecule can exhibit vastly different pharmacological activities and metabolic profiles. When substitutions on the oxazole ring or its side chains create one or more chiral centers, the stereochemistry must be carefully controlled and evaluated.

For instance, in a study on N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids designed as carbonic anhydrase inhibitors, the resolution of a racemic mixture was performed. acs.org This led to the isolation of the levorotatory enantiomer, which showed a significant increase in inhibitory potency and selectivity for the target isoform hCA XII over hCA II. acs.org This highlights that both the substitution pattern and the stereochemistry of the heterocyclic ring are key factors in determining activity and selectivity. acs.org

This principle underscores the importance of asymmetric synthesis or chiral separation to obtain enantiomerically pure compounds, which is essential for developing safe and effective therapeutic agents.

Target Identification and Mechanism of Action Studies

Identifying the specific molecular targets and elucidating the mechanism of action are fundamental to understanding the pharmacological effects of this compound derivatives. The oxazole scaffold's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows its derivatives to bind to and modulate the function of numerous biological macromolecules. semanticscholar.org

A wide array of molecular targets for oxazole-based compounds has been identified through extensive research:

Enzymes: As detailed in section 6.2.6, enzymes are a major class of targets. These include carbonic anhydrases (hCA II, IX, XII), protein kinases (tyrosine kinases), bacterial cell division proteins (FtsZ), and DNA topoisomerases. nih.govbenthamscience.combenthamdirect.comnih.gov The mechanism of action is typically the inhibition of the enzyme's catalytic activity, which disrupts a critical biological pathway, such as intraocular fluid production in glaucoma or cell proliferation in cancer. nih.govbenthamscience.com

Receptors: Oxazole derivatives can modulate G protein-coupled receptors (GPCRs) like mGluRs and S1P1 receptors, as well as ion channels such as T-type calcium channels and TRP channels. nih.govnih.govnih.gov The mechanism can involve direct competition with the endogenous ligand (orthosteric binding) or binding to a separate site to modulate the receptor's response to the endogenous ligand (allosteric modulation). nih.govmdpi.com

Other Targets: Some oxazole derivatives have been found to interact with microtubules, G-quadruplex DNA structures, and various proteins involved in signal transduction, such as STAT3. benthamscience.combenthamdirect.com By inhibiting tubulin polymerization or stabilizing G-quadruplexes, these compounds can induce apoptosis in cancer cells. benthamscience.com

The mechanism of action is intrinsically linked to the compound's structure. The oxazole ring often serves as a central scaffold, while the various substituents provide the specific interactions required for high-affinity binding and selectivity toward a particular biological target. tandfonline.com

Molecular Binding Modes and Interaction Analysis

The oxazole nucleus is a key structural motif in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules. nih.govresearchgate.net While specific molecular binding studies for this compound are not extensively documented in publicly available research, the broader class of oxazole derivatives has been investigated, providing insights into their potential binding modes. Oxazole-containing compounds can readily interact with a wide array of enzymes and receptors within biological systems. nih.gov

In silico docking studies of various oxazole derivatives have elucidated their binding mechanisms. For instance, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines were evaluated for their antibacterial activity. nih.gov Induced-fit docking experiments with a lead compound from this series, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, helped to rationalize the structure-activity relationships observed. nih.gov This suggests that the oxazole moiety contributes to the specific orientation and interaction of the molecule within the active site of its target, in this case, a bacterial nitroreductase. nih.gov The nature of these interactions typically includes hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are influenced by the various substituents on the oxazole ring.

The inherent electronic properties of the oxazole ring, with its sp2 hybridized carbon, nitrogen, and oxygen atoms, contribute to its planarity and ability to participate in molecular interactions. tandfonline.com The delocalization of electrons, although not as effective as in some other aromatic systems due to the high electronegativity of the oxygen atom, still plays a role in its binding capabilities. tandfonline.com

Cellular Pathway Perturbations

The diverse biological activities reported for oxazole derivatives stem from their ability to modulate various cellular pathways. While direct studies on the pathway analysis of this compound are limited, research on its derivatives offers significant clues into their mechanisms of action.

A notable example is a novel 2,4-disubstituted-oxazole derivative, compound 5k, which has demonstrated potent hypoglycemic activity. nih.gov Mechanistic studies revealed that this compound may exert its effects by activating the AMP-activated protein kinase (AMPK) pathway. nih.gov The activation of AMPK is a critical event in cellular energy homeostasis and is a known target for anti-diabetic drugs. This finding suggests that certain oxazole-containing molecules can influence key metabolic signaling cascades.

Furthermore, the general class of oxazole derivatives has been implicated in a wide range of biological effects that are inherently linked to the perturbation of cellular pathways. These include anti-inflammatory, anticancer, and antimicrobial activities, which are all outcomes of interfering with specific cellular signaling, metabolic, or survival pathways. d-nb.info

Metabolic Fate and Biotransformation Pathways